(E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Descripción
The compound "(E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" belongs to a class of pyrrolo[2,3-b]quinoxaline derivatives, which are characterized by a fused heterocyclic scaffold combining pyrrole and quinoxaline moieties. The compound features a benzyl group at the carboxamide nitrogen and a pyridin-2-ylmethylene substituent at the 1-position, which may influence solubility, binding affinity, and metabolic stability.
Propiedades
IUPAC Name |
2-amino-N-benzyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O/c25-22-20(24(32)27-14-16-8-2-1-3-9-16)21-23(30-19-12-5-4-11-18(19)29-21)31(22)28-15-17-10-6-7-13-26-17/h1-13,15H,14,25H2,(H,27,32)/b28-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOUSXMJXVJFN-RWPZCVJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino, benzyl, and pyridin-2-ylmethylene groups. Common reagents used in these steps include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoxaline derivative with additional oxygen functionalities, while reduction could produce a more saturated analog of the original compound.
Aplicaciones Científicas De Investigación
Biological Activities
-
Anticancer Properties :
Pyrroloquinoxaline derivatives have shown promising anticancer activities. Research indicates that compounds with similar scaffolds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives targeting the G protein-coupled estrogen receptor 1 (GPER) have demonstrated effectiveness in inhibiting breast cancer cell proliferation . -
Enzyme Inhibition :
The compound has been investigated for its inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial in the endocannabinoid system, and their inhibition can lead to therapeutic effects in pain management and anxiety disorders. Studies have defined structural determinants for dual inhibition, highlighting the compound's potential in developing novel analgesics . -
Neuropharmacological Effects :
Some pyrroloquinoxaline derivatives have been identified as high-affinity ligands for serotonin receptors, particularly the 5-HT3 receptor. This receptor is implicated in various neurological conditions, and selective inhibitors can provide therapeutic benefits in treating anxiety and depression .
Synthetic Methodologies
The synthesis of (E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been optimized through various innovative approaches:
- Methylation Strategies : Recent advancements in the methylation of pyrroloquinoxaline derivatives have improved yields and selectivity. Techniques utilizing dicumyl peroxide as a methyl radical source have been particularly effective, enabling the synthesis of mono- and bis-methylated products that retain biological activity .
- Green Chemistry Approaches : The development of environmentally friendly synthetic routes has been emphasized in recent studies. For example, using surfactants as catalysts in mild conditions has led to efficient syntheses with high yields while minimizing hazardous waste .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of pyrroloquinoxaline derivatives is crucial for optimizing their pharmacological properties. Key findings include:
- Substituent Effects : The presence of specific substituents on the benzyl group and the pyridine moiety significantly influences the compound's biological activity. For instance, variations in electron-donating or withdrawing groups can modulate binding affinities to target enzymes or receptors .
- Rigidity and Planarity : The conformational rigidity of the pyrroloquinoxaline scaffold contributes to its ability to interact effectively with biological targets. Studies suggest that maintaining a planar structure enhances binding interactions with enzymes involved in cancer progression and neuropharmacological pathways .
Case Studies
- Antiproliferative Activity : A study investigating a series of pyrroloquinoxaline derivatives demonstrated that modifications at the 3-carboxamide position led to enhanced antiproliferative effects against breast cancer cell lines expressing GPER. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics .
- Dual Enzyme Inhibition : Research focused on a subset of pyrroloquinoxaline derivatives revealed that specific structural modifications could yield compounds with balanced inhibitory profiles against FAAH and MAGL. These findings suggest potential applications in developing therapeutic agents for pain relief and inflammation management .
Mecanismo De Acción
The mechanism of action of (E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of gene expression pathways.
Actividad Biológica
(E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential clinical applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]quinoxaline core structure, which is known for its diverse biological activities. The presence of various functional groups, such as the benzyl and pyridinyl moieties, contributes to its pharmacological properties.
Research indicates that this compound acts primarily through the inhibition of specific kinases, particularly Eph receptor tyrosine kinases. These kinases are involved in crucial cellular processes such as cell signaling, development, and angiogenesis. The compound exhibits low nanomolar affinity for Eph kinases, suggesting a potent inhibitory effect that may be leveraged for therapeutic purposes in conditions characterized by aberrant kinase activity, such as cancer .
Anticancer Activity
Studies have shown that (E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide demonstrates significant anticancer properties. In vitro assays reveal that it effectively inhibits the proliferation of various cancer cell lines. For instance, compounds with similar structures have exhibited IC50 values ranging from 0.29 to 0.90 µM against HepG2 and Caco-2 cell lines .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses. It has been investigated for its ability to inhibit phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes. Inhibition studies suggest that it can significantly reduce pro-inflammatory cytokines, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]quinoxaline derivatives. For example:
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| Pyrrolo[2,3-b]quinoxaline derivative A | Kinase inhibition | 0.29 |
| Pyrrolo[2,3-b]quinoxaline derivative B | Antitumor properties | 0.90 |
| Pyrrolo[2,3-b]quinoxaline derivative C | PDE4B inhibition | >30 |
This table illustrates how modifications to the core structure can lead to varying degrees of potency against different biological targets.
Case Studies
- Lymphoma Model : In vivo studies utilizing lymphoma models have demonstrated that quinoxaline derivatives can significantly reduce tumor size when administered as EphA3 inhibitors . These findings highlight the potential for these compounds in targeted cancer therapies.
- Antimalarial Activity : Related compounds have been tested against Plasmodium falciparum strains, showing promising antimalarial activity with IC50 values in the micromolar range . This suggests a broader spectrum of biological activity beyond oncology.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Variations
The compound’s core pyrrolo[2,3-b]quinoxaline structure is shared with several analogs, but key differences in substituents modulate their physicochemical and biological profiles:
N-Substituent on Carboxamide :
- Analog 4: Thienylmethylene (sulfur-containing heterocycle, altered electronic properties) . Analog 5: 3-Hydroxybenzylidene (phenolic hydroxyl, hydrogen-bond donor) . Analog 6: 3-Ethoxy-4-hydroxybenzylidene (polar substituents with ether and hydroxyl groups) .
Physicochemical and Pharmacokinetic Implications
- The thienylmethylene group (Analog 4) introduces moderate lipophilicity due to sulfur’s polarizability, while the 3-hydroxybenzylidene (Analog 5) adds polarity .
- Hydrogen-Bonding Capacity: The pyridin-2-ylmethylene group (target compound) and 3-hydroxybenzylidene (Analog 5) may facilitate interactions with biological targets via hydrogen bonding or π-π stacking .
Notes and Considerations
Structural Elucidation : All compounds were characterized using UV, NMR, and mass spectrometry, ensuring accurate structural assignments (e.g., Analog 1 , Analog 3 ).
Synthetic Accessibility : The N-benzyl group (target compound) may pose challenges in synthesis compared to simpler alkyl substituents (e.g., N-allyl) .
Future Directions : Experimental validation of kinase binding, solubility, and metabolic stability is critical to confirm hypotheses.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and response surface methods to identify optimal conditions. For example, central composite designs can model nonlinear relationships between reaction parameters and yield . Evidence from chemical technology highlights the use of DoE to reduce experiments while capturing critical interactions between variables .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural ambiguities, particularly for the pyrroloquinoxaline and pyridinylmethylene moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis detection ensures purity (>95%). Refer to supplementary NMR data protocols in synthetic chemistry literature for validation .
Q. How can initial biological activity screening be structured for this compound?
Methodological Answer: Prioritize in vitro assays targeting kinases or receptors implicated in disease pathways (e.g., cancer, inflammation). Use dose-response curves (IC₅₀/EC₅₀) and positive/negative controls. For example, pyrazole-carboxamide derivatives have shown anti-inflammatory activity via COX-1/2 inhibition profiling . Assay reproducibility can be enhanced by adhering to CLP training protocols for chemical biology methods .
Q. What formulation strategies improve solubility and bioavailability for in vitro studies?
Methodological Answer: Employ co-solvency (e.g., DMSO-water mixtures) or micellar encapsulation using surfactants like Tween-80. Preformulation studies should include pH-solubility profiling and stability tests under accelerated conditions (40°C/75% RH). Membrane separation technologies (e.g., nanofiltration) may aid in isolating soluble fractions .
Q. How should stability studies be designed to assess degradation pathways?
Methodological Answer: Conduct forced degradation under stress conditions (acid/base hydrolysis, oxidative, thermal, photolytic). Monitor degradation products via LC-MS and assign structures using fragmentation patterns. Stability-indicating methods (e.g., HPLC-DAD) are essential for quantifying degradation kinetics .
Advanced Research Questions
Q. What computational approaches can elucidate the reaction mechanism of this compound’s synthesis?
Methodological Answer: Quantum chemical calculations (DFT or ab initio) map transition states and intermediates. Combine with Molecular Dynamics (MD) simulations to model solvent effects. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, creating a feedback loop for mechanistic refinement .
Q. How can machine learning models enhance the design of derivatives with improved activity?
Methodological Answer: Train models on structure-activity relationship (SAR) datasets using descriptors like molecular fingerprints, logP, and topological polar surface area. LabMate.AI ’s architecture demonstrates how reaction optimization can be automated by linking experimental data to predictive algorithms .
Q. How should contradictory data in biological assays be resolved?
Methodological Answer: Apply multivariate analysis to distinguish assay artifacts (e.g., compound aggregation, solvent interference) from true activity. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability). Statistical tools like principal component analysis (PCA) help identify confounding variables .
Q. What strategies validate the in vivo pharmacokinetic profile of this compound?
Methodological Answer: Use radiolabeled analogs (e.g., ¹⁴C) for absorption/distribution/metabolism/excretion (ADME) studies in rodent models. LC-MS/MS quantifies plasma/tissue concentrations, while autoradiography visualizes organ-specific accumulation. Ensure compliance with CLP protocols for translational research .
Q. How can the environmental impact of large-scale synthesis be assessed?
Methodological Answer: Perform life cycle analysis (LCA) to evaluate waste generation and energy consumption. Incorporate green chemistry principles: catalytic processes (e.g., enzyme-mediated reactions) and renewable solvents. Membrane separation technologies reduce solvent recovery costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
